molecular formula C14H17N3OS B2703477 [4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone CAS No. 339020-31-4

[4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone

Cat. No.: B2703477
CAS No.: 339020-31-4
M. Wt: 275.37 g/mol
InChI Key: KEHNGAHNKVLUSC-UHFFFAOYSA-N
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Description

4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an amino group, and a phenyl group

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine

In medicine, 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .

Mechanism of Action

The mechanism of action of 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone stands out due to its unique thiazole ring structure and the presence of both tert-butylamino and phenyl groups

Properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)17-13-16-12(15)11(19-13)10(18)9-7-5-4-6-8-9/h4-8H,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNGAHNKVLUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-31-4
Record name [4-Amino-2-[(1,1-dimethylethyl)amino]-5-thiazolyl]phenylmethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVD6G32BMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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